![molecular formula C16H10FNO2 B142327 7-Fluoro-2-phenylquinoline-4-carboxylic acid CAS No. 132132-54-8](/img/structure/B142327.png)
7-Fluoro-2-phenylquinoline-4-carboxylic acid
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Overview
Description
7-Fluoro-2-phenylquinoline-4-carboxylic acid is a biochemical compound with the molecular formula C16H10FNO2 and a molecular weight of 267.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline have been used to form an intermediate compound, which then reacts with various substituted amines to produce the desired products .Molecular Structure Analysis
The molecular structure of 7-Fluoro-2-phenylquinoline-4-carboxylic acid consists of a quinoline core with a fluorine atom at the 7-position and a phenyl group at the 2-position. The carboxylic acid group is attached at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving 7-Fluoro-2-phenylquinoline-4-carboxylic acid are not detailed in the search results, quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The predicted melting point of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is 184.96°C, and its predicted boiling point is approximately 459.8°C at 760 mmHg. The compound has a predicted density of 1.3 g/cm³ .Scientific Research Applications
Synthesis of Derivatives
The compound can be used as an intermediate in the synthesis of various derivatives. For instance, it can react with various substituted amines to produce 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives .
Anticancer Activity
Some derivatives of 7-Fluoro-2-phenylquinoline-4-carboxylic acid have shown significant anticancer activity. They have been tested for their effect on cellular viability against various carcinoma cell lines such as MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO .
Apoptotic DNA Fragmentation
Certain derivatives of this compound have exhibited excellent DNA fragmentation patterns, confirming apoptosis. This property is particularly useful in cancer research, as it can help understand the mechanisms of cell death .
Molecular Docking Studies
The compound and its derivatives can be used in molecular docking studies. These studies can help establish the probable mechanism of action of synthesized compounds, which is crucial in drug discovery .
Histone Deacetylase Inhibitors
2-Phenylquinoline-4-carboxylic acid derivatives, which can be synthesized from 7-Fluoro-2-phenylquinoline-4-carboxylic acid, have been found to act as novel histone deacetylase inhibitors. This property makes them potential candidates for the development of anticancer drugs .
Catalyst in Doebner Reaction
7-Fluoro-2-phenylquinoline-4-carboxylic acid can be synthesized using the Doebner reaction, where Iron (III) trifluoromethanesulfonate [Fe (OTF)3] acts as an effective catalyst .
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is the human topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .
Mode of Action
7-Fluoro-2-phenylquinoline-4-carboxylic acid interacts with h TopoIIα, inhibiting its activity . This interaction disrupts the normal process of DNA replication and cell division, leading to cell death . The compound’s lipophilicity may enhance its penetration into cells, increasing its effectiveness .
Biochemical Pathways
The inhibition of h TopoIIα by 7-Fluoro-2-phenylquinoline-4-carboxylic acid affects the DNA replication pathway . This disruption can lead to DNA fragmentation, a hallmark of apoptosis, or programmed cell death .
Result of Action
The result of 7-Fluoro-2-phenylquinoline-4-carboxylic acid’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor growth and potentially to tumor regression .
properties
IUPAC Name |
7-fluoro-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTUDFZNRULRAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-phenylquinoline-4-carboxylic acid | |
CAS RN |
132132-54-8 |
Source
|
Record name | 7-fluoro-2-phenylquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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